molecular formula C17H17N3O4S2 B2987143 2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1795412-88-2

2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2987143
CAS RN: 1795412-88-2
M. Wt: 391.46
InChI Key: ZKWMPHPUAXVHJF-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[3,2-d]pyrimidin-4-one, which is a heterocyclic compound . The presence of the thieno[3,2-d]pyrimidin-4-one core suggests that this compound might have interesting biological activities, as this core is found in many bioactive molecules .

Scientific Research Applications

Synthesis and Biological Activity

  • Antitumor Activity : Research has demonstrated the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These compounds showed potent anticancer activity comparable to doxorubicin on various human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).

  • In Vitro Cytotoxic Activity : Another study focused on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. These compounds were tested on 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).

Chemical Synthesis and Reactivity

  • Synthetic Routes : Studies have explored synthetic routes to various thieno[3,2-d]pyrimidine derivatives, providing a foundation for developing compounds with potential pharmaceutical applications. For instance, the synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines as potential thymidylate synthase inhibitors has been detailed, showcasing the chemical versatility and reactivity of these scaffolds (Gangjee et al., 2004).

Pharmacokinetics and Disposition

  • Disposition Characteristics : The disposition characteristics of PF-06282999, a thiouracil derivative with a similar structural motif, were studied across animals and humans, with renal excretion of the unchanged parent emerging as the principal clearance mechanism. This study highlights the importance of understanding the pharmacokinetics and disposition of thieno[3,2-d]pyrimidine derivatives for their development as potential therapeutic agents (Dong et al., 2016).

properties

IUPAC Name

2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-24-12-4-2-11(3-5-12)18-14(22)10-26-17-19-13-6-9-25-15(13)16(23)20(17)7-8-21/h2-6,9,21H,7-8,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWMPHPUAXVHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

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